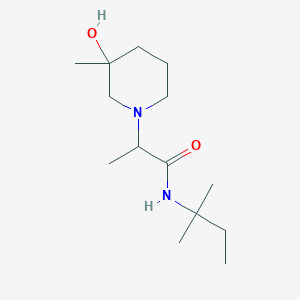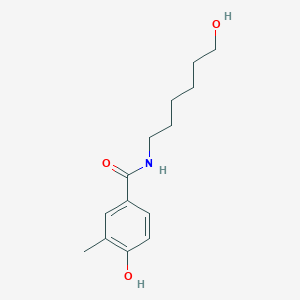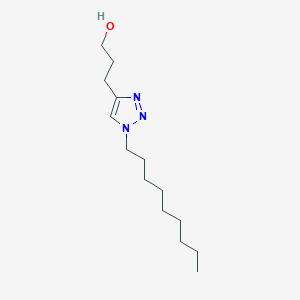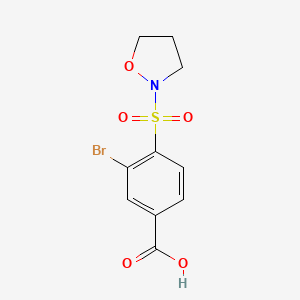
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide involves its binding to the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems, respectively. This binding leads to the activation of various signaling pathways, resulting in the modulation of various physiological processes. This compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. This compound has been found to have potential as an analgesic and anti-inflammatory agent. This compound has also been found to have potential as a therapeutic agent in the treatment of various diseases such as multiple sclerosis and cancer.
实验室实验的优点和局限性
One advantage of using 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
未来方向
There are several future directions for research related to 2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide, including the development of new synthetic cannabinoids with improved therapeutic potential and the investigation of its effects on various physiological processes. Other potential future directions include the study of its potential as a treatment for various diseases such as multiple sclerosis and cancer, and the investigation of its potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide can be synthesized using various methods, including the use of reductive amination and the reaction of 3-methylpiperidin-1-amine with 2-methylbutan-2-ol and propanoyl chloride. The synthesis of this compound requires specialized equipment and knowledge in organic chemistry.
科学研究应用
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide has been used in scientific research to study its effects on the endocannabinoid system and its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. This compound has also been found to have potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
2-(3-hydroxy-3-methylpiperidin-1-yl)-N-(2-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-6-13(3,4)15-12(17)11(2)16-9-7-8-14(5,18)10-16/h11,18H,6-10H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWRJCVZBHHYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)N1CCCC(C1)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-4-fluorophenol](/img/structure/B6644094.png)
![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)

![5-bromo-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6644123.png)

![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)
![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)


